BenchChemオンラインストアへようこそ!

[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

MEK1 allosteric inhibition structure-based drug design 3-benzylcoumarin pharmacophore

[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 374707-77-4) is a fully synthetic coumarin derivative featuring a 3-benzyl substituent, methyl groups at positions 4 and 8, and a 7-oxyacetic acid side chain. Its molecular formula is C₂₀H₁₈O₅ (MW 338.35 g/mol).

Molecular Formula C20H18O5
Molecular Weight 338.359
CAS No. 374707-77-4
Cat. No. B2712586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
CAS374707-77-4
Molecular FormulaC20H18O5
Molecular Weight338.359
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C20H18O5/c1-12-15-8-9-17(24-11-18(21)22)13(2)19(15)25-20(23)16(12)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,21,22)
InChIKeyXBWXIAFVOFIVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid (CAS 374707-77-4): Core Identity, Physicochemical Profile, and Procurement Parameters


[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 374707-77-4) is a fully synthetic coumarin derivative featuring a 3-benzyl substituent, methyl groups at positions 4 and 8, and a 7-oxyacetic acid side chain. Its molecular formula is C₂₀H₁₈O₅ (MW 338.35 g/mol). The compound is classified as a functionalized 3-benzylcoumarin within the broader coumarin-7-oxyacetic acid chemotype . Experimentally determined melting point is 191–192 °C (isopropanol), with a predicted pKa of 3.06 ± 0.10 (ACD/Labs) and a predicted density of 1.287 ± 0.06 g/cm³ . It is commercially supplied as a research reagent by Matrix Scientific (distributed via Fujifilm Wako) at 97–98% purity, with catalog pricing at approximately ¥54,700 per 500 mg . The compound is catalogued in the InterBioScreen (ID STOCK1N-17834) and ChemDiv (ID ChemDiv2_001026) screening libraries .

Why Generic Substitution of [(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid with Other Coumarin-7-oxyacetic Acids Is Not Scientifically Justified


The coumarin-7-oxyacetic acid scaffold tolerates extensive substitution, yet even minor structural variations produce markedly divergent physicochemical and biological profiles. The 3-benzyl group on the target compound engages a lipophilic pocket (Met219, Ile216, Gly210, Arg189, Asp190) identified in MEK1 allosteric inhibitor co-crystallography studies on 3-benzylcoumarins, a sub-pocket that des-benzyl analogs cannot occupy [1]. Simultaneously, the 4,8-dimethyl substitution pattern alters the electron density of the chromen-2-one ring, influencing both the acidity of the 7-oxyacetic acid moiety (predicted pKa 3.06 ) and the compound's susceptibility to phase II metabolism at the 7-position relative to non-methylated or mono-methylated analogs. The closest commercially available comparator, [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 160600-35-1), lacks the 3-benzyl group entirely, eliminating a critical pharmacophoric element. Generic interchange without explicit comparative data therefore risks both target engagement failure and altered ADME properties.

Quantitative Differentiation Evidence for [(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid Against Structural Analogs


3-Benzyl Substitution Confers Access to a Structurally Validated Lipophilic Sub-Pocket Absent in Des-Benzyl Analogs

The target compound uniquely carries a 3-benzyl group. In the related 3-benzylcoumarin MEK1 inhibitor series, co-crystallography and molecular docking demonstrated that the 3-benzyl moiety occupies a lipophilic pocket defined by Met219, Ile216, Gly210, Arg189, and Asp190 on MEK1, a cavity not engaged by the des-benzyl comparator scaffold [1]. The distance between the para-position of the 3-benzyl group and the terminal hydrogen of Arg234 was measured at 3.30 Å, suggesting potential for further optimization [1]. The des-benzyl analog [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 160600-35-1) entirely lacks this interaction, representing a fundamental pharmacophoric deficit.

MEK1 allosteric inhibition structure-based drug design 3-benzylcoumarin pharmacophore

Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity: EC₅₀ of 53,000 nM at Human α1β1γδ Receptor

The compound was evaluated for functional agonist potency at recombinant human nicotinic acetylcholine receptor (α1β1γδ subtype) expressed in HEK cells, yielding an EC₅₀ of 53,000 nM (53 µM) [1]. This provides a quantitative benchmark for the compound's activity at this ion channel target. By comparison, the structurally distinct nAChR agonist altinicline (SIB-1508Y) achieves an EC₅₀ of ~2,600 nM at human α4β2 nAChR, while the endogenous agonist acetylcholine typically exhibits EC₅₀ values in the low micromolar to sub-micromolar range at muscle-type nAChR [2]. The target compound is thus a relatively weak nAChR agonist, but its activity is measurable and reproducible, distinguishing it from truly inactive coumarin analogs.

nicotinic acetylcholine receptor functional potency ion channel pharmacology

Selectivity Profile: No Detectable Inhibition Against Five Common Off-Target Enzymes at 10–26 µM

In selectivity panel screening, the target compound showed no inhibitory activity against dihydroorotase (mouse Ehrlich ascites, 10 µM), acetylcholinesterase (26 µM), chorismate mutase, aldehyde oxidase 1 (rabbit liver cytosol, IC₅₀ > 1,000,000 nM), and polyphenol oxidase 2 (Agaricus bisporus, IC₅₀ > 1,000,000 nM) [1][2]. This broad inactivity against common screening off-targets suggests a favorable selectivity starting point. In contrast, many unsubstituted or mono-substituted coumarin-7-oxyacetic acid derivatives exhibit promiscuous enzyme inhibition at similar concentrations, particularly against acetylcholinesterase and oxidoreductases [3]. The 3-benzyl-4,8-dimethyl substitution pattern may sterically and electronically disfavor binding to these off-target active sites.

selectivity profiling off-target screening drug discovery safety

Predicted Lipophilicity (LogP) and Ionization State Differentiation from Non-Benzylated and Non-Methylated Analogs

The combination of 3-benzyl and 4,8-dimethyl substituents substantially increases the predicted lipophilicity of the target compound compared to simpler coumarin-7-oxyacetic acids. Based on ChemSpider-predicted properties and structural calculation, the target compound (C₂₀H₁₈O₅) has an estimated LogP of approximately 3.5–4.0, driven by the benzyl and dimethyl decorations . In comparison, [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 160600-35-1, C₁₃H₁₂O₅, MW 248.23) has a reported LogP of 2.03 (Hit2Lead database), and the parent [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (C₁₁H₈O₅) has a predicted LogP below 1.5 . The experimentally determined melting point of the target compound (191–192 °C) is also significantly higher than that of the simpler analogs (typically 150–170 °C range for non-benzylated coumarin-7-oxyacetic acids), indicating stronger crystal lattice energy that may impact dissolution rate and formulation behavior .

physicochemical profiling LogP drug-likeness permeability prediction

Carboxylic Acid Handle at Position 7 Enables Bioconjugation and Prodrug Strategies Not Available to 7-Hydroxy or 7-Alkoxy Coumarin Analogs

The 7-oxyacetic acid moiety provides a free carboxylic acid handle (predicted pKa 3.06 ) that is chemically distinct from the 7-hydroxy or 7-alkoxy groups found on many comparator coumarins. This functional group enables amide bond formation with amine-containing linkers, biomolecules, or solid supports under standard carbodiimide coupling conditions, a capability absent in 7-methoxy, 7-hydroxy, or 7-acetoxy coumarin analogs. For instance, the 3-benzyl-4,8-dimethyl-7-methoxy coumarin analog (compound 83 in Wang et al., 2013 [1]) and the 7-acetoxy derivatives (compounds 28–33 in the same series) lack a free conjugation handle and require deprotection or functional group interconversion before bioconjugation. The target compound's ready-to-conjugate carboxylic acid eliminates two synthetic steps from typical probe development workflows.

chemical biology tools bioconjugation prodrug design fluorescent probe development

Commercial Availability and Purity: Procurement-Ready with 97–98% Certified Purity from Multiple Independent Suppliers

The compound is available from at least three independent commercial suppliers with documented purity specifications: Matrix Scientific (distributed by Fujifilm Wako, ≥97% purity, 500 mg at ¥54,700), Chemenu (Catalog CM290414, 97% purity), and MolCore (NLT 98% purity, ISO-certified) . In contrast, the closest analog [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 160600-35-1) is available from a more limited set of suppliers (primarily Bidepharm and ChemBridge, with typical purity 95+%) . The broader commercial availability of the target compound across multiple independent supply channels reduces single-supplier dependency risk for procurement planning and provides competitive pricing benchmarks.

chemical procurement compound sourcing purity specification supply chain reliability

Evidence-Backed Research and Procurement Application Scenarios for [(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid (CAS 374707-77-4)


MEK1 Allosteric Inhibitor Lead Optimization Programs Requiring a 3-Benzylcoumarin Scaffold with a Conjugation-Ready Carboxylic Acid

Research groups pursuing allosteric MEK1 inhibitors based on the 3-benzylcoumarin scaffold (validated by Wang et al., 2013 [1]) can deploy this compound as an advanced intermediate. The 3-benzyl group occupies the lipophilic pocket (Met219/Ile216/Gly210/Arg189/Asp190) critical for MEK1 allosteric inhibition, while the 7-oxyacetic acid handle enables direct amidation to introduce diverse amine-bearing pharmacophores or solubilizing groups without deprotection steps [1]. The compound's demonstrated lack of acetylcholinesterase inhibition at 26 µM is particularly relevant for CNS-targeted MEK1 programs where cholinergic off-target activity must be avoided.

Nicotinic Acetylcholine Receptor SAR Studies Leveraging a Weak Agonist Starting Point with a Clean Selectivity Profile

The compound's validated nAChR α1β1γδ functional agonist activity (EC₅₀ = 53,000 nM [2]) provides a defined, albeit modest, starting point for SAR exploration. Its selectivity profile—no activity against dihydroorotase (10 µM), acetylcholinesterase (26 µM), chorismate mutase, aldehyde oxidase (IC₅₀ > 1,000 µM), or polyphenol oxidase (IC₅₀ > 1,000 µM) [3]—means that potency improvements observed during analoging are unlikely to be confounded by polypharmacology at these common off-targets. This makes the compound a cleaner chemical probe for nAChR subtype selectivity studies compared to more promiscuous coumarin scaffolds.

Chemical Biology Probe Development Requiring One-Step Conjugation of a Coumarin Fluorophore/Pharmacophore to Biomolecules or Solid Supports

The free carboxylic acid (pKa 3.06 ) at the terminus of the 7-oxyacetic acid side chain enables direct EDC/NHS or HATU-mediated conjugation to amine-functionalized linkers, proteins, peptides, or solid supports. This capability is absent in 7-methoxy or 7-acetoxy 3-benzylcoumarin analogs (compounds 28–33 and 83 in Wang et al., 2013 [1]), which require additional deprotection and activation steps. For fluorescent probe development, the 3-benzyl-4,8-dimethyl substitution pattern may also shift the coumarin emission wavelength relative to simpler 7-hydroxy-4-methylcoumarin probes, though this requires experimental validation.

Procurement for High-Throughput Screening Library Augmentation with a Structurally Differentiated Coumarin Chemotype

Screening library managers seeking to diversify coumarin-based chemical space should prioritize this compound over the more common [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 160600-35-1). The 3-benzyl substituent adds a critical dimension of structural diversity (ΔLogP ≈ +1.5–2.5; additional 7 heavy atoms including an aromatic ring) that is underrepresented in typical coumarin screening collections . With ≥3 qualified commercial suppliers offering 97–98% purity , the compound meets procurement due diligence requirements for library-scale acquisition.

Quote Request

Request a Quote for [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.